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molecular formula C9H8BrNO B1454906 4-bromo-7-methoxy-1H-indole CAS No. 436091-59-7

4-bromo-7-methoxy-1H-indole

Cat. No. B1454906
M. Wt: 226.07 g/mol
InChI Key: WCEJDYPAEFIBCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446118B2

Procedure details

5-Bromo-7-methoxyindole CV was prepared from 5-bromo-2-nitroanisole using the procedure described above for preparation of 4-bromo-7-methoxyindole LII (Example 13).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([N+:10]([O-])=O)=[C:6]([O:8][CH3:9])[CH:7]=1.Br[C:14]1C=CC(OC)=C2[C:15]=1C=CN2>>[Br:1][C:2]1[CH:3]=[C:4]2[C:5](=[C:6]([O:8][CH3:9])[CH:7]=1)[NH:10][CH:15]=[CH:14]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC=1C=CC(=C(C1)OC)[N+](=O)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrC1=C2C=CNC2=C(C=C1)OC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C=CNC2=C(C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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